2-Nor-1,3-seco-1,25-dihydroxyvitamin D3
Description
The exact mass of the compound (3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Cholecalciferol - Hydroxycholecalciferols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
113490-37-2 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
404.6 g/mol |
IUPAC Name |
(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol |
InChI |
InChI=1S/C26H44O3/c1-19(8-6-15-25(3,4)29)23-12-13-24-22(9-7-16-26(23,24)5)11-10-21(14-17-27)20(2)18-28/h10-11,19,23-24,27-29H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11+/t19?,23-,24-,26+/m1/s1 |
InChI Key |
PDCWVQZLMVLGLG-SHAYHDQHSA-N |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C(CCO)C(=C)CO)C |
Isomeric SMILES |
CC(CCCC(C)(C)O)[C@H]1CC[C@H]\2[C@]1(CCC/C2=C\C=C(/CCO)\C(=C)CO)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C(CCO)C(=C)CO)C |
Synonyms |
2-nor-1,3-seco-1,25(OH)2 D3 2-nor-1,3-seco-1,25-dihydroxyvitamin D3 |
Origin of Product |
United States |
Contextualizing Seco Steroid Analogs of Vitamin D
Chemically, all forms of vitamin D belong to a class of compounds known as secosteroids. wikipedia.org The term "secosteroid" is derived from the Latin verb secare, meaning "to cut," and refers to a steroid in which one of the rings of the core steroid structure has been broken. acs.org In the case of vitamin D, this defining feature is the cleavage of the bond between carbon atoms C9 and C10 of the steroid's B-ring. acs.org This break is initiated in the skin by the action of ultraviolet B (UVB) radiation on the precursor molecule, 7-dehydrocholesterol. wikipedia.orgyoutube.com
The resulting 9,10-secosteroid structure is the foundational scaffold for all vitamin D compounds and their synthetic analogs. acs.org While the native hormone undergoes hydroxylation in the liver and kidneys to become active calcitriol (B1668218), synthetic chemists have developed thousands of analogs by modifying various parts of the secosteroid molecule, including the A-ring, the C/D-ring system, and the side chain. magtech.com.cnacs.org These modifications aim to fine-tune the biological activity of the parent hormone.
Rationale for Structural Modifications in Vitamin D Derivatives
The primary impetus for creating synthetic vitamin D analogs is the dissociation of desired therapeutic effects from the dose-limiting side effect of hypercalcemia. magtech.com.cnnih.gov The natural hormone, 1α,25-dihydroxyvitamin D3, is a powerful regulator of cell growth, differentiation, and immune function, making it a promising agent for various conditions. nih.govnih.govresearchgate.net However, its potent effect on calcium metabolism often prevents its use at concentrations needed to achieve these other therapeutic benefits.
To overcome this challenge, researchers systematically alter the molecule's structure. The main goals of these modifications are:
To enhance specific activities : Modifications can increase the anti-proliferative, pro-differentiating, or immunomodulatory potency of the compound beyond that of the natural hormone. acs.orgnih.gov
To reduce calcemic effects : By altering the way the analog interacts with the VDR or its transport proteins, its impact on serum calcium can be minimized. nih.gov
To improve metabolic stability : Structural changes can protect the analog from rapid breakdown by metabolic enzymes, prolonging its therapeutic action.
To probe structure-activity relationships : Creating analogs, including those with reduced activity, provides invaluable insights into how each part of the vitamin D molecule contributes to VDR binding and the subsequent biological response. acs.orgnih.gov Modifications to the A-ring, for instance, have been shown to be critical for receptor affinity and the adoption of the correct conformation for biological activity. nih.gov
Significance of 2 nor 1,3 Seco 1,25 Dihydroxyvitamin D3 As a Unique A Ring Analog
Pioneering Synthetic Routes to Seco-A-Ring Vitamin D Analogs
The exploration of vitamin D analogs with a cleaved A-ring, known as seco-A-ring analogs, represents a significant departure from the traditional focus on modifying the side-chain or preserving the A-ring's cyclic structure. nih.gov While thousands of vitamin D analogs have been synthesized, most have retained the intact A-ring. nih.gov The first and only reported synthesis of a seco-A-ring calcitriol (B1668218) analog, specifically this compound, was accomplished by the Okamura research group. nih.gov This pioneering work was undertaken to investigate the role of the A-ring in the biological activity of vitamin D compounds. nih.gov This synthesis marked a critical step in understanding the structural requirements for vitamin D's function by demonstrating the feasibility of creating analogs with a fundamentally altered A-ring scaffold.
Convergent Synthesis Strategies for Vitamin D Analogs
Convergent synthesis is a dominant strategy in the preparation of vitamin D analogs, offering flexibility and efficiency. This approach typically involves the separate synthesis of the A-ring and the CD-ring/side chain fragments, which are then coupled together in a late-stage key reaction. core.ac.ukendotherm-lsm.com This modularity allows for the independent modification of each piece, facilitating the creation of a diverse library of analogs. endotherm-lsm.com
Several powerful coupling reactions have been employed to unite the A-ring and CD-ring synthons:
Wittig-Horner Reaction: This is a popular and widely used method. core.ac.uk It involves the reaction of a phosphine (B1218219) oxide derived from the A-ring with a ketone on the CD-ring fragment (often referred to as Grundmann's ketone). mdpi.com This approach has been utilized in the synthesis of numerous 19-nor-vitamin D analogs. mdpi.com
Suzuki Coupling: This palladium-catalyzed cross-coupling reaction uses a boronate on one fragment and a triflate or halide on the other. endotherm-lsm.comiiarjournals.org It provides a robust method for forming the crucial carbon-carbon bond linking the two main parts of the molecule. endotherm-lsm.com
Sonogashira Coupling: This method, also palladium-catalyzed, couples a terminal alkyne with a vinyl or aryl halide. acs.orgendotherm-lsm.com It has been applied in the convergent synthesis of various C-20 isomers of vitamin D analogs. acs.org
Julia Olefination: A modified version of this reaction has been used to couple a sulfone-containing A-ring fragment with a CD-ring ketone. mdpi.com
The choice of coupling reaction depends on the specific functionalities present in the A-ring and CD-ring fragments. These convergent strategies are essential for the efficient production of complex analogs for biological evaluation. researchgate.net
Table 1: Comparison of Key Convergent Coupling Strategies in Vitamin D Synthesis
| Coupling Reaction | A-Ring Fragment | CD-Ring Fragment | Catalyst/Reagents | Reference |
| Wittig-Horner | Phosphine Oxide | Ketone (e.g., Grundmann's Ketone) | Strong Base (e.g., n-BuLi) | core.ac.ukmdpi.com |
| Suzuki Coupling | Alkene Boronate | Vinyl Triflate | Palladium Catalyst | endotherm-lsm.comiiarjournals.org |
| Sonogashira Coupling | Cyclic A-Ring Alkene | CD-Ring Triflate | Palladium & Copper Catalysts | acs.orgendotherm-lsm.com |
| Modified Julia Olefination | Sulfone | Ketone | - | mdpi.com |
Advanced Approaches for Stereochemical Control in A-Ring Analogs
The precise three-dimensional arrangement of atoms (stereochemistry) in the A-ring is critical for the biological activity of vitamin D analogs. nih.gov Consequently, developing synthetic methods that afford high stereochemical control is a major goal. Advanced strategies often rely on the use of starting materials from the "chiral pool" or on asymmetric reactions.
Key approaches include:
Use of Chiral Precursors: Readily available chiral molecules are often used as starting materials to build the A-ring with the desired stereochemistry. Examples include (-)-quinic acid, D-galactose, and L-serine. acs.orgmdpi.com For instance, A-ring synthons for 19-nor-vitamin D analogs have been prepared from (-)-quinic acid. mdpi.com
Asymmetric Carbonyl-Ene Reactions: An asymmetric Lewis acid-promoted carbonyl-ene reaction has been employed as a key step to establish the crucial 1α-hydroxyl group found in many active vitamin D derivatives. core.ac.uk This method allows for the efficient, multigram-scale synthesis of chiral A-ring precursors. core.ac.uk
Enzyme-Catalyzed Reactions: Enzymes can be used to achieve high levels of stereoselectivity. For example, the asymmetrization of a meso-diol via an enzyme-catalyzed transesterification has been used to produce an enantiopure A-ring precursor, a method suitable for large-scale production. mdpi.com
Substrate and Auxiliary Control: Stereochemistry already present in a molecule can direct the outcome of subsequent reactions. In auxiliary-controlled methods, a chiral auxiliary is temporarily attached to the molecule to direct a stereoselective reaction and is then removed.
These advanced methods provide chemists with the tools needed to synthesize specific stereoisomers of A-ring-modified analogs, which is essential for studying structure-activity relationships.
Potential for Novel Synthetic Pathways for this compound
While the Okamura synthesis stands as the pioneering route to this compound, advances in synthetic methodology open the door to potential new pathways. nih.gov Although specific novel syntheses for this exact molecule are not yet prevalent in the literature, strategies developed for other complex vitamin D analogs could be adapted.
Potential novel approaches could include:
Palladium-Catalyzed Cascade Reactions: A one-pot process involving a Pd(0)-catalyzed carbocyclization followed by a Suzuki-Miyaura cross-coupling has been shown to be effective for constructing the vitamin D triene system in a protic medium. core.ac.uk This strategy could potentially be adapted to form the seco-A-ring structure by designing an appropriate acyclic precursor.
Ring-Closing Metathesis (RCM): RCM has been successfully used to construct the A-ring in the synthesis of 1α,25-(OH)₂-19-nor-vitamin D₃. mdpi.com A creative application of metathesis could potentially be envisioned to form the unique structure of a seco-A-ring analog.
Pauson-Khand Reaction: This reaction, which uses a cobalt complex to mediate the coupling of an alkene and an alkyne, has been applied to the synthesis of the CD-ring system. endotherm-lsm.comiiarjournals.org While traditionally used for the CD-ring, the principles of transition-metal-mediated cyclizations could inspire new approaches to the A-ring or its seco-counterparts.
These modern synthetic methods offer promising avenues for developing more efficient, flexible, and scalable second-generation syntheses of this compound and other novel seco-A-ring analogs.
Vitamin D Receptor (VDR) Interactions and Binding Dynamics
The biological effects of this compound, like those of its natural counterpart, are mediated through the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily of ligand-activated transcription factors.
Ligand Binding Domain (LBD) Recognition and Specificity
The VDR possesses a well-defined ligand-binding domain (LBD) that accommodates vitamin D compounds. The specificity of this interaction is dictated by the three-dimensional structure of the LBD and the chemical properties of the ligand. For 1,25-dihydroxyvitamin D3, key hydrogen bonds are formed between the hydroxyl groups of the ligand and specific amino acid residues within the LBD, such as Ser237, Arg274, Ser278, Tyr143, His305, and His397. These interactions are crucial for the stable binding and activation of the receptor. The structural modifications in this compound influence its fit within this pocket, altering the precise nature of these non-covalent interactions and thereby modulating its binding affinity and subsequent biological activity.
Conformational Changes Induced by Ligand Binding
The binding of a ligand to the VDR's LBD induces a significant conformational change in the receptor protein. This change is essential for the subsequent steps in the signaling cascade. A critical event is the repositioning of helix 12 (H12) of the LBD, which creates a binding surface for coactivator proteins. This "mouse trap" mechanism is a hallmark of nuclear receptor activation. The specific structural features of this compound determine the precise nature and stability of this conformational change, which can lead to altered interactions with downstream signaling partners compared to 1,25-dihydroxyvitamin D3. Studies with other vitamin D analogs have shown that even minor structural differences can lead to distinct VDR conformations, which in turn can result in differential gene regulation.
Comparative VDR Binding Affinity Studies with 1,25-dihydroxyvitamin D3
Genomic Actions and Transcriptional Regulation
Upon ligand binding and conformational change, the VDR translocates to the nucleus and initiates a series of events that lead to the regulation of target gene expression.
VDR/RXR Heterodimerization and DNA Binding (VDREs)
Once activated, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). nih.govmdpi.comnih.gov This VDR/RXR complex is the primary transcriptional unit that recognizes and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. nih.govmdpi.comnih.gov VDREs typically consist of two direct repeats of a hexanucleotide sequence separated by a three-nucleotide spacer. The binding of the VDR/RXR heterodimer to VDREs is a critical step in initiating gene transcription. nih.govmdpi.comnih.gov The specific conformation induced by this compound in the VDR can influence the stability and DNA-binding affinity of the VDR/RXR heterodimer, potentially leading to a unique pattern of gene regulation.
Recruitment of Coregulator Proteins (e.g., Coactivators, Corepressors)
The VDR/RXR heterodimer, bound to a VDRE, serves as a platform for the recruitment of a large complex of coregulatory proteins. nih.govnih.gov These proteins, which include coactivators and corepressors, are the ultimate effectors of transcriptional regulation. nih.govnih.gov Coactivators, such as those of the p160/SRC family and the DRIP/Mediator complex, possess histone acetyltransferase (HAT) activity or facilitate the recruitment of the basal transcription machinery, leading to chromatin decondensation and enhanced gene transcription. nih.gov Conversely, corepressors recruit histone deacetylases (HDACs), which promote chromatin condensation and repress gene expression. nih.gov The ligand-induced conformation of the VDR determines which coregulators are preferentially recruited. nih.govnih.gov The unique conformation adopted by the VDR when bound to this compound could lead to a differential recruitment of coactivators and corepressors compared to 1,25-dihydroxyvitamin D3, providing a molecular basis for its specific biological effects. nih.gov Research has shown that even subtle changes in the VDR's surface can alter its affinity for different coregulatory proteins, leading to gene-specific and cell-specific responses. nih.gov
Modulation of Target Gene Expression Profiles
The vitamin D receptor (VDR) agonist, this compound, also known as BXL-01-0029, demonstrates significant immunomodulatory effects by altering the expression of specific target genes. A primary target of its action is the chemokine CXCL10. In human cardiomyocytes and purified CD4+ T cells, BXL-01-0029 has been shown to reduce both the protein secretion and gene expression of CXCL10 induced by pro-inflammatory stimuli like Interferon-gamma (IFNγ) and Tumor Necrosis Factor-alpha (TNFα). nih.gov This inhibitory effect on CXCL10 is particularly potent, surpassing that of other immunosuppressive agents like mycophenolic acid in in vitro studies. nih.gov
In human fetal skeletal muscle cells, BXL-01-0029 potently decreases the secretion of CXCL10 protein induced by a combination of IFNγ and TNFα. nih.gov This effect is primarily achieved by targeting the cellular signaling pathways downstream of TNFα. nih.govplos.org The modulation of gene expression by BXL-01-0029 appears to be cell-type specific. For instance, while it inhibits IFNγ-induced signaling in human thyrocytes and cardiomyocytes, it does not significantly affect this pathway in human fetal skeletal muscle cells, where its action is more selective towards the TNFα signaling cascade. plos.orgnih.gov
The mechanism underlying this gene expression modulation involves interference with key signaling molecules. BXL-01-0029 has been observed to impair TNFα signaling by affecting the phosphorylation of JNK, NF-kB, and ERK1/2. plos.orgnih.gov This interference with intracellular signaling pathways ultimately leads to the reduced expression of target genes like CXCL10.
Preclinical Cellular and Biological Activities of 2 nor 1,3 Seco 1,25 Dihydroxyvitamin D3
Regulation of Cell Cycle Dynamics
Vitamin D and its analogs are well-established regulators of the cell cycle, primarily by inducing a halt in cell division, which prevents uncontrolled proliferation—a hallmark of cancer. tandfonline.comnih.gov
Induction of Cell Cycle Arrest (e.g., G0/G1 Phase)
A primary mechanism of the anti-proliferative action of vitamin D compounds is the induction of cell cycle arrest, most commonly in the G0/G1 phase. tandfonline.comnih.gov This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby stopping cell division. oncotarget.com Studies on various cancer cell lines have shown that treatment with vitamin D analogs leads to an accumulation of cells in the G0/G1 phase. tandfonline.com For instance, the analog EB1089, which is structurally related to BXL0124, causes BRCA1-expressing MCF7 breast cancer cells to accumulate at the G1/G0 phase of the cell cycle. oncotarget.com This effect is a cornerstone of the anti-cancer properties attributed to this class of compounds.
Upregulation of Cyclin-Dependent Kinase Inhibitors (e.g., p21, p27)
The arrest in the G0/G1 phase is often triggered by the upregulation of cyclin-dependent kinase inhibitors (CKIs). tandfonline.com Vitamin D analogs have been shown to increase the expression of key CKIs, notably p21 and p27. tandfonline.commdpi.com These proteins act as brakes on the cell cycle by inhibiting the activity of cyclin-CDK complexes. The induction of p21 and p27 is a critical event following treatment with vitamin D compounds in responsive cancer cells. tandfonline.com For example, studies have demonstrated that vitamin D analogs can increase the protein levels of p21 and p27. tandfonline.comresearchgate.net This upregulation is a direct mechanism contributing to the halt in cell cycle progression. While one study in an MMTV-HER2/neu mouse model noted that BXL0124 treatment did not change p21 and p27 levels, it did show an increase in p21 when combined with another agent, and other studies with different vitamin D analogs consistently report CKI upregulation. researchgate.netnih.gov
Downregulation of Cell Cycle Promoting Factors (e.g., Cyclins, CDKs)
Complementing the upregulation of CKIs, vitamin D analogs also suppress the machinery that drives the cell cycle forward. This includes the downregulation of cell cycle-promoting factors like cyclins and cyclin-dependent kinases (CDKs). bioscientifica.com Specifically, the expression of proteins such as cyclin D1, which is a key regulator of the G1 to S phase transition, is often reduced. nih.gov In mammary tumors from MMTV-ErbB2 transgenic mice, treatment with BXL0124 was found to reduce the expression of the cell proliferation marker, cyclin D1. nih.gov By decreasing the levels of these essential cell cycle engines, BXL0124 and related compounds effectively remove the "go" signal for cell division, reinforcing the cell cycle arrest.
Anti-Proliferative Effects in In Vitro Cancer Models
The ability of 2-Nor-1,3-seco-1,25-dihydroxyvitamin D3 (BXL0124) to inhibit the growth of cancer cells has been demonstrated across various preclinical models, highlighting its broad potential.
Efficacy Across Diverse Cancer Cell Lines
BXL0124 has shown potent anti-proliferative activity in several cancer cell lines, particularly in models of breast cancer. nih.govresearchgate.net It has been tested in both estrogen receptor-positive (ER-positive) and ER-negative breast cancer cells. nih.gov Studies show that BXL0124 is a superior inhibitor of cell growth when compared to calcitriol (B1668218), the natural active form of vitamin D3. nih.govresearchgate.net Its efficacy extends to inhibiting the growth of cancer stem cells, which are thought to drive tumor initiation and recurrence. nih.govscience.govbioscientifica.com In triple-negative breast cancer cells, BXL0124 reduced the formation of mammospheres, an indicator of cancer stem cell activity. nih.govmdpi.combioscientifica.com
Table 1: Anti-Proliferative Efficacy of BXL0124 in Breast Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Cancer Subtype | IC50 of BXL0124 (nM) | IC50 of Calcitriol (1,25(OH)₂D₃) (nM) | Reference |
|---|---|---|---|---|
| MCF10DCIS.com | ER-Negative, Basal-like | 0.23 | 2.65 | nih.govresearchgate.net |
| MCF-7 | ER-Positive, Luminal | 0.19 | 24 | nih.govresearchgate.net |
| E18-9A-42 | ErbB2-Positive | 0.04 | 1.5 | nih.gov |
Mechanisms of Growth Inhibition
The growth inhibition prompted by BXL0124 involves several interconnected mechanisms. As a potent agonist of the vitamin D receptor, BXL0124 activates VDR-mediated transcription more effectively than its parent compound, calcitriol. nih.gov This enhanced transcriptional activity leads to the cell cycle regulation detailed above.
Furthermore, BXL0124 has been shown to interfere with key signaling pathways that promote cancer cell growth. In ErbB2-positive mammary tumors, BXL0124 treatment led to decreased phosphorylation of ErbB2, ERK, and AKT, which are critical components of a major cancer-driving pathway. nih.gov It also inhibits cancer cell invasion by targeting CD44-STAT3 signaling. tandfonline.com Another identified mechanism is the downregulation of cancer stem cell markers such as OCT4 and CD44, suggesting that BXL0124 can push cancer cells towards a less aggressive, more differentiated state. nih.govmdpi.comscience.gov This multifaceted approach—arresting the cell cycle, inhibiting growth factor signaling, and targeting cancer stem cells—underpins its potent anti-proliferative effects in preclinical models. nih.govnih.gov
Modulation of Cellular Differentiation Processes
The active form of vitamin D3, 1,25-dihydroxyvitamin D3, and its analogs like this compound, are potent regulators of cell growth and differentiation. semanticscholar.org These compounds exert significant influence over the fate of various stem cell populations, guiding their differentiation into specialized cell types, a process critical for tissue development, homeostasis, and regeneration.
The effect of 1,25-dihydroxyvitamin D3 on bone formation is complex, demonstrating a biphasic and context-dependent role in the osteogenic differentiation of mesenchymal stem cells (MSCs) and the function of mature osteoblasts. Studies on chicken MSCs revealed that the compound's influence is highly dependent on the stage of cellular maturity. nih.gov In the early stages of differentiation (24-48 hours), 1,25-dihydroxyvitamin D3 exhibited an inhibitory effect on osteogenesis and mineralization. nih.gov Conversely, during later stages (3 and 7 days), it had a stimulatory effect on the expression of key osteogenic genes. nih.gov
This regulation is partly achieved through the modulation of critical transcription factors. Research indicates that 1,25-dihydroxyvitamin D3 can inhibit osteoblast differentiation by downregulating Runx2, a master transcription factor for osteogenesis. dntb.gov.uamdpi.com The inhibition of Runx2 subsequently suppresses the expression of other osteoblast marker genes. dntb.gov.uamdpi.com
Table 1: Effect of 1,25-dihydroxyvitamin D3 on Osteogenic Gene Expression in Mesenchymal Stem Cells
| Gene Marker | Full Name | Function | Observed Effect | Source(s) |
|---|---|---|---|---|
| RUNX2 | Runt-related transcription factor 2 | Master regulator of osteoblast differentiation | Inhibited in early stages, Downregulated | nih.govdntb.gov.uamdpi.com |
| ALP | Alkaline Phosphatase | Early marker of osteoblast activity, matrix mineralization | Inhibitory effect on enzyme activity up to 14 days | nih.govnih.gov |
| COL1A2 | Collagen Type I Alpha 2 Chain | Major structural protein of bone matrix | Upregulated in later stages | nih.govnih.gov |
| BMP2 | Bone Morphogenetic Protein 2 | Induces osteogenic differentiation | Inhibited in early stages, Stimulated in later stages | nih.gov |
| BGLAP (OCN) | Bone Gamma-Carboxyglutamate Protein (Osteocalcin) | Late marker of osteoblast differentiation, involved in bone mineralization | Stimulated in later stages, Upregulated | nih.govnih.gov |
| SPP1 | Secreted Phosphoprotein 1 (Osteopontin) | Involved in bone matrix mineralization and remodeling | Stimulated in later stages | nih.gov |
1,25-dihydroxyvitamin D3 has demonstrated a significant capacity to promote the differentiation of dental stem cells into odontoblast-like cells, which are responsible for forming dentin. In studies using stem cells from human exfoliated deciduous teeth (SHEDs), the addition of 1,25-dihydroxyvitamin D3 to an odontogenic medium upregulated the expression of key odontogenic markers, Dentin Matrix Protein 1 (DMP1) and Dentin Sialophosphoprotein (DSPP). nih.gov This effect was found to be dependent on both time and concentration, with higher concentrations and longer exposure leading to greater gene expression. nih.gov
Similar positive effects were observed in stem cells from the apical papilla (SCAPs), a source of odontogenic mesenchymal stem cells. semanticscholar.orgnih.gov In this context, 1,25-dihydroxyvitamin D3 not only promoted osteogenic/odontogenic differentiation but also enhanced the initial adhesion, spreading, and proliferation of the cells. semanticscholar.org The mechanism involves the upregulation of transcription factors and structural proteins essential for dentin formation, including Runx2, ALP, Collagen Type I, and Osteocalcin (OCN). nih.gov
Table 2: Modulation of Odontogenic Differentiation Markers by 1,25-dihydroxyvitamin D3
| Cell Type | Gene Marker | Full Name | Observed Effect | Source(s) |
|---|---|---|---|---|
| SHEDs | DMP1 | Dentin Matrix Protein 1 | Upregulated | nih.gov |
| SHEDs | DSPP | Dentin Sialophosphoprotein | Upregulated | nih.gov |
| SCAPs | Runx2 | Runt-related transcription factor 2 | Upregulated | nih.gov |
| SCAPs | ALP | Alkaline Phosphatase | Upregulated | nih.gov |
| SCAPs | Col I | Collagen Type I | Upregulated | nih.gov |
| SCAPs | OCN | Osteocalcin | Upregulated | nih.gov |
The role of 1,25-dihydroxyvitamin D3 in adipogenesis is multifaceted, with differing effects reported depending on the cell model. In murine 3T3-L1 preadipocytes, it is known to suppress differentiation into mature fat cells. nih.govplos.org However, in human subcutaneous preadipocytes, 1,25-dihydroxyvitamin D3 appears to promote adipogenesis, leading to increased triglyceride accumulation and enhanced expression of key adipogenic transcription factors like C/EBPα and PPARγ in the late phase of differentiation. plos.org Furthermore, it has been shown to suppress the differentiation of brown preadipocytes and their mitochondrial respiration. nih.gov
A particularly notable activity is its ability to induce the transdifferentiation of osteoblasts into adipocytes. dntb.gov.uamdpi.com This switch in cell lineage is primarily mediated by the downregulation of the osteogenic transcription factor Runx2. mdpi.com When Runx2 expression is inhibited in osteoblasts, the cells can shift their developmental pathway towards an adipocytic fate, a phenomenon confirmed by the appearance of lipid droplets and the expression of adipocyte marker genes. dntb.gov.uamdpi.com
Table 3: Effects of 1,25-dihydroxyvitamin D3 on Adipogenesis
| Cell Type | Process | Key Markers | Observed Effect | Source(s) |
|---|---|---|---|---|
| Murine 3T3-L1 Preadipocytes | Adipogenesis | PPARγ, C/EBPα | Suppressed | nih.govplos.org |
| Human Preadipocytes | Adipogenesis | C/EBPα, PPARγ | Promoted/Enhanced | plos.org |
| Brown Preadipocytes | Adipogenesis | PPARγ | Suppressed | nih.gov |
| Murine Osteoblasts | Transdifferentiation to Adipocytes | Runx2 | Induced via Runx2 downregulation | dntb.gov.uamdpi.com |
1,25-dihydroxyvitamin D3 is a critical regulator of chondrocyte biology and the process of endochondral ossification at the growth plate. nih.gov Its effects on chondrocytes are mediated in part through non-genomic, membrane-associated signaling pathways that require the presence of caveolae (specialized lipid raft structures) and the protein caveolin-1. nih.gov Disruption of these structures blocks the cellular response to 1,25-dihydroxyvitamin D3. nih.gov
Studies have shown that local synthesis of 1,25-dihydroxyvitamin D3 within chondrocytes is important for their proper development. nih.govresearchgate.net The enzyme Cyp27b1, which produces the active hormone, is expressed in chondrocytes, suggesting an intracrine or paracrine role. nih.govresearchgate.net Modulating the expression of this enzyme in mouse models directly impacts growth plate development; its inactivation leads to a wider hypertrophic zone and delayed vascularization, while its overexpression results in the opposite phenotype. nih.gov This indicates that 1,25-dihydroxyvitamin D3 plays a role in controlling chondrocyte differentiation, the expression of angiogenic factors like VEGF, and osteoclastogenesis at the site of bone formation. nih.gov
Immunomodulatory and Anti-Inflammatory Mechanisms
The vitamin D endocrine system is a significant modulator of the immune system. The widespread expression of the vitamin D receptor (VDR) in immune cells—including T-cells, B-cells, macrophages, and dendritic cells—provides the basis for these extensive immunomodulatory activities, which span both innate and adaptive immunity. nih.govresearchgate.net
The analog this compound (BXL-01-0029) has demonstrated potent anti-inflammatory effects. In preclinical models, BXL-01-0029 was shown to inhibit the secretion of the pro-inflammatory chemokine CXCL10 by both human cardiomyocytes and purified CD4+ T-cells. nih.gov This inhibition is significant as the CXCL10-CXCR3 axis is pivotal in recruiting inflammatory T-cells during allograft rejection. nih.gov
More broadly, 1,25-dihydroxyvitamin D3 exerts diverse effects across the immune landscape:
T-Cells: It directly regulates T-cell function. nih.govmdpi.com It inhibits the proliferation of T-cells and suppresses their production of pro-inflammatory Th1 and Th17 cytokines, such as IFN-γ, IL-17, and IL-21. nih.govmdpi.com Concurrently, it promotes a shift toward an anti-inflammatory or regulatory phenotype by inducing the expression of CTLA-4, FoxP3, and the Th2 cytokine IL-4. nih.govmdpi.com
Dendritic Cells (DCs): It regulates the maturation of DCs, which are key antigen-presenting cells. nih.gov By inhibiting DC maturation and their expression of co-stimulatory molecules, it reduces their ability to activate T-cells, thereby promoting a state of immune tolerance. researchgate.net
Macrophages: It can enhance the phagocytic and microbicidal activities of macrophages, contributing to the innate immune response against pathogens. researchgate.net
Natural Killer (NK) Cells: Similar to macrophages, the functionality and phagocytic activity of NK cells can be stimulated by VDR ligands. researchgate.net
B-Cells: Activated B-lymphocytes express the VDR, making them responsive to regulation by vitamin D, which can influence their proliferation and function. nih.govresearchgate.net
Table 4: Immunomodulatory Effects of Vitamin D Analogs on Immune Cell Subsets
| Immune Cell | Key Function/Marker | Observed Effect | Source(s) |
|---|---|---|---|
| CD4+ T-Cells | CXCL10 Secretion | Inhibited (by BXL-01-0029) | nih.gov |
| T-Cells (general) | Proliferation | Inhibited | mdpi.com |
| T-Cells (general) | IFN-γ, IL-17, IL-21 Production | Inhibited | nih.govmdpi.com |
| T-Cells (general) | Regulatory T-cells (FoxP3+, CTLA-4+) | Promoted/Induced | nih.gov |
| Dendritic Cells | Maturation & Antigen Presentation | Inhibited/Regulated | nih.govresearchgate.net |
| Macrophages | Phagocytic Activity | Increased | researchgate.net |
| NK Cells | Phagocytic Activity | Increased | researchgate.net |
| B-Cells | Proliferation | Regulated | nih.govresearchgate.net |
Regulation of Pro- and Anti-Inflammatory Cytokine Production
This compound, a vitamin D analog also known as BXL-01-0029, demonstrates significant immunomodulatory properties through its regulation of cytokine production. Preclinical studies have shown its ability to suppress pro-inflammatory cytokines, which are key mediators in the initiation and amplification of inflammatory responses. nih.govnih.gov
In models using human isolated cardiomyocytes and purified CD4+ T cells, BXL-01-0029 effectively inhibited the secretion of the pro-inflammatory chemokine CXCL10, which was induced by interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα). nih.gov The compound's inhibitory effect on CXCL10 secretion in cardiomyocytes was found to be more potent than that of mycophenolic acid, an established immunosuppressive agent. nih.gov This action is critical as the CXCL10-CXCR3 axis is pivotal in the inflammatory loop that characterizes T-helper 1 (Th1) cell-mediated responses, such as in allograft rejection. nih.gov
Furthermore, the parent compound, 1,25-dihydroxyvitamin D3 (calcitriol), has been shown to directly inhibit the production of several pro-inflammatory cytokines by T cells, including IFN-γ, Interleukin-17 (IL-17), and Interleukin-21 (IL-21), without significantly affecting T cell proliferation. nih.govnih.gov It also decreases the synthesis of cytokines like TNFα and Interleukin-6 (IL-6) in decidual natural killer (NK) cells. oup.comnih.gov This inhibitory action on pro-inflammatory cytokine production highlights the therapeutic potential of its analogs in managing inflammatory and autoimmune conditions. nih.govnih.gov
Conversely, vitamin D compounds can promote the production of anti-inflammatory cytokines. Studies have shown that 1,25-dihydroxyvitamin D3 can augment the development of T-helper 2 (Th2) cells, which produce anti-inflammatory cytokines like Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-10 (IL-10). biosyn.com This shift from a Th1 to a Th2 phenotype is a key mechanism of its immunoregulatory effect. biosyn.com Specifically, treatment with 1,25-dihydroxyvitamin D3 has been observed to induce a subtle increase in IL-10-secreting regulatory T cells. nih.gov
Table 1: Preclinical Effects of this compound and Related Compounds on Cytokine Production
| Compound | Cell Type | Stimulus | Effect | Cytokines Affected |
|---|---|---|---|---|
| BXL-01-0029 | Human Cardiomyocytes | IFNγ + TNFα | Inhibition | CXCL10 |
| BXL-01-0029 | Human CD4+ T cells | --- | Inhibition | CXCL10 |
| 1,25-dihydroxyvitamin D3 | Human CD4+ T cells | Anti-CD3/CD28 beads | Inhibition | IFN-γ, IL-17, IL-21 |
| 1,25-dihydroxyvitamin D3 | Murine CD4+ T cells | Antigen | Inhibition | IFN-γ |
| 1,25-dihydroxyvitamin D3 | Murine CD4+ T cells | Antigen | Augmentation | IL-4, IL-5, IL-10 |
| 1,25-dihydroxyvitamin D3 | Human Decidual NK cells | --- | Inhibition | TNFα, IL-6 |
Induction of Antimicrobial Peptides (AMPs)
The active form of vitamin D3 and its analogs play a direct role in the innate immune response by inducing the expression of antimicrobial peptides (AMPs). nih.gov These molecules are essential components of the host's first line of defense against infection.
Preclinical research demonstrates that 1,25-dihydroxyvitamin D3 directly stimulates the gene expression of key AMPs, such as cathelicidin (B612621) (CAMP) and defensin (B1577277) beta 2 (DEFB2). nih.gov This induction occurs in various immune and epithelial cells, including monocytes, neutrophils, and keratinocytes. nih.gov The mechanism involves the vitamin D receptor (VDR), which, when activated by its ligand, binds to specific DNA sequences known as vitamin D response elements located in the promoter regions of these AMP genes. nih.gov
In studies on human decidual cells, which are crucial for maternal-fetal immunity, treatment with 1,25-dihydroxyvitamin D3 resulted in increased messenger RNA (mRNA) expression for cathelicidin. oup.comnih.gov This effect was observed alongside a decrease in pro-inflammatory cytokines, suggesting a dual action of regulating inflammation while simultaneously boosting antimicrobial defenses. oup.comnih.gov The ability of 1,25-dihydroxyvitamin D3 and its analogs to induce AMPs highlights their potential for therapeutic use in treating opportunistic infections. nih.gov
Table 2: Preclinical Effects on Antimicrobial Peptide Induction
| Compound | Cell Type | Effect | AMPs Induced |
|---|---|---|---|
| 1,25-dihydroxyvitamin D3 | Human Monocytes, Keratinocytes, Neutrophils | Direct induction of gene expression | Cathelicidin (CAMP), Defensin beta 2 (DEFB2) |
| 1,25-dihydroxyvitamin D3 | Human Decidual NK cells | Increased mRNA expression | Cathelicidin |
Effects on Antigen Presentation Processes
This compound and its parent compound influence adaptive immunity by modulating the function of antigen-presenting cells (APCs), particularly dendritic cells (DCs). researchgate.netnih.gov DCs are the most potent APCs, responsible for initiating T-cell mediated immune responses. nih.gov
The active form of vitamin D, 1,25-dihydroxyvitamin D3, generally promotes a more tolerogenic or immature phenotype in DCs. researchgate.net When human monocytes are differentiated into DCs in the presence of 1,25-dihydroxyvitamin D3, their ability to present soluble antigens to specific T cell lines is significantly reduced. researchgate.net This treatment also leads to a decrease in the production of IL-12, a cytokine crucial for driving Th1 immune responses, upon stimulation with maturation-inducing signals like LPS or CD40L. researchgate.net
Furthermore, 1,25-dihydroxyvitamin D3 can inhibit the maturation of DCs, a process characterized by the upregulation of co-stimulatory molecules like CD80 and CD86, which are necessary for effective T cell activation. researchgate.netnih.gov By suppressing DC maturation and function, vitamin D compounds can temper the subsequent T cell response, which is a key aspect of their immunomodulatory activity. researchgate.netnih.gov Pre-treatment of T cells, but not the APCs, with 1,25-dihydroxyvitamin D3 has been shown to inhibit antigen-induced T cell activation, suggesting a direct effect on T cells as well, possibly by interfering with the recognition of the antigen on the APC surface. nih.gov
Table 3: Effects on Antigen Presentation
| Compound | Cell Type | Effect | Key Findings |
|---|---|---|---|
| 1,25-dihydroxyvitamin D3 | Human Dendritic Cells (differentiated from monocytes) | Inhibition of function | Reduced efficiency in presenting soluble antigen; Decreased IL-12 production |
| 1,25-dihydroxyvitamin D3 | Human Dendritic Cells | Inhibition of maturation | Promotes an immature, tolerogenic DC phenotype |
| 1,25-dihydroxyvitamin D3 | Murine T cell hybridomas | Inhibition of activation | Inhibited antigen-induced IL-2 secretion; Effect observed with T cell pre-treatment, not APC pre-treatment |
Preclinical Anti-Angiogenic Activity
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and development. Preclinical evidence suggests that vitamin D analogs, including potentially this compound, possess anti-angiogenic properties.
The mechanisms underlying these effects are linked to the regulation of key angiogenic factors and signaling pathways. For instance, studies on related compounds have shown that they can modulate the expression of vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis. nih.gov Autophagy, a cellular degradation process, has also been linked to the regulation of angiogenesis. The protein Beclin 1, an initiator of autophagy, is associated with the suppression of angiogenesis, and its deficiency can lead to a pro-angiogenic phenotype, partly through the upregulation of hypoxia-inducible factor-2α (HIF-2α). nih.gov While direct studies on this compound are limited in this specific area, the known anti-proliferative and regulatory functions of vitamin D compounds in cancer models provide a strong basis for their anti-angiogenic potential.
Combinatorial Preclinical Studies with Other Therapeutic Agents
The efficacy of this compound and related vitamin D analogs can be enhanced when used in combination with conventional therapeutic agents, particularly in the context of cancer treatment. These combinatorial strategies aim to improve therapeutic outcomes, reduce chemoresistance, and potentially lower the required doses of cytotoxic drugs. nih.govmdpi.com
Preclinical studies have explored combining vitamin D analogs with chemotherapy agents. For example, the vitamin D analog's ability to inhibit pro-inflammatory pathways and exert immunomodulatory effects suggests it could be a valuable dose-reducing agent for standard immunosuppressive drugs in transplantation, thereby minimizing their associated toxicity. nih.gov
In oncology, combining agents like curcumin (B1669340) (a polyphenol with antitumor effects) with chemotherapeutics such as carboplatin (B1684641) has been shown to synergistically inhibit cancer cell proliferation and induce apoptosis in resistant triple-negative breast cancer cells. mdpi.com Although not directly involving this compound, these studies establish a strong preclinical rationale for combining signaling modulators with standard chemotherapies. The diverse biological activities of vitamin D analogs, including their anti-proliferative and pro-differentiating effects, make them promising candidates for such combinatorial approaches to overcome drug resistance and enhance treatment efficacy. nih.gov
Metabolic Pathways and Stability Considerations for 2 nor 1,3 Seco 1,25 Dihydroxyvitamin D3
Interaction with Vitamin D Metabolizing Enzymes (e.g., CYP24A1, CYP27B1)
The biological activity of vitamin D compounds is tightly controlled by a balance between their synthesis and degradation, primarily mediated by cytochrome P450 enzymes. The key players in this process are CYP27B1, responsible for the final activation step to the hormonal form, and CYP24A1, the primary catabolic enzyme that inactivates vitamin D and its analogs. nih.gov The structural modifications in analogs like those in the 2-nor and 19-nor class are specifically designed to alter these interactions, often to increase metabolic stability and therapeutic efficacy.
CYP24A1: This enzyme is a crucial regulator of vitamin D levels, initiating the breakdown of the active form, 1,25-dihydroxyvitamin D3 (Calcitriol), and its analogs. nih.govnih.gov Elevated levels of CYP24A1 can lead to rapid elimination of active vitamin D compounds, reducing their effectiveness. nih.gov Consequently, a major goal in the development of vitamin D analogs is to create molecules that are resistant to CYP24A1-mediated degradation or that can inhibit the enzyme directly. nih.gov
For instance, the 19-nor-vitamin D2 analog, Paricalcitol, demonstrates a degree of selectivity that allows for the suppression of parathyroid hormone (PTH) with a reduced risk of hypercalcemia, partly due to its interaction with metabolizing enzymes. nih.govnih.gov Furthermore, some 2-methylene-19-nor analogs have been designed to be potent competitive inhibitors of CYP24A1. nih.gov One such analog, a 25-N-cyclopropylamine derivative of 2-methylene-19-nor-1,25(OH)2D3, exhibited an 80-fold selective inhibition of CYP24A1 over CYP27B1. nih.gov This inhibition leads to sustained levels of the active compound in target tissues. nih.gov
The interaction of 2-methylene-19-nor-(20S)-1,25-dihydroxyvitamin D3 (2MD) with the vitamin D receptor (VDR) leads to potent stimulation of the expression of the CYP24 gene, indicating a powerful, albeit indirect, interaction with the enzyme's regulation. nih.gov
| Analog | Interaction with CYP24A1 | Key Finding | Reference |
| Paricalcitol | Substrate for metabolism, but with a profile that contributes to a wider therapeutic window. | Safely and effectively suppresses intact parathyroid hormone (iPTH) levels in hemodialysis patients. nih.gov | nih.govnih.gov |
| 2-methylene-19-nor-1,25(OH)2D3 analogs | Can be designed as potent and selective inhibitors. | A 25-N-cyclopropylamine derivative showed 80-fold selective inhibition of CYP24A1 over CYP27B1. nih.gov | nih.gov |
| 2MD | Potently stimulates CYP24 gene expression. | Stimulates the expression of vitamin D-sensitive genes, including Cyp24, at concentrations two logs lower than Calcitriol (B1668218). nih.gov | nih.gov |
CYP27B1: This enzyme catalyzes the critical 1α-hydroxylation step to produce the biologically active form of vitamin D. nih.gov The regulation of CYP27B1 is tightly controlled by factors such as PTH, fibroblast growth factor 23 (FGF23), and the levels of active vitamin D itself. nih.gov While much of the research on vitamin D analogs focuses on avoiding degradation by CYP24A1, the interaction with CYP27B1 is also a key consideration, especially for prodrugs that require activation. For analogs that are already 1α-hydroxylated, like the theoretical 2-Nor-1,3-seco-1,25-dihydroxyvitamin D3, the primary concern shifts to their potential to regulate CYP27B1 expression and their stability against catabolism. Research on some 2-methylene-19-nor analogs has shown a high degree of selectivity for inhibiting CYP24A1 without significantly affecting CYP27B1, which is a desirable characteristic. nih.gov
Strategies for Enhancing Metabolic Stability of Analogs
A primary objective in the design of novel vitamin D analogs is to enhance their metabolic stability, thereby prolonging their therapeutic action and potentially reducing side effects. Several structural modifications have been explored to achieve this.
A-Ring Modifications: The removal of the exocyclic methylene (B1212753) group at C19 to create 19-nor analogs is a foundational strategy for improving stability and selectivity. nih.govmdpi.com This modification is a hallmark of compounds like Paricalcitol. nih.gov Further modifications at the C-2 position of the A-ring have yielded some of the most potent and selective vitamin D analogs. nih.govacs.org For example, 2α-substitutions are generally more potent than 2β-substitutions. nih.govacs.org The introduction of a 2-methylene group, as seen in 2MD, results in an analog with significantly enhanced biological potency. nih.govnih.gov
Side-Chain Modifications: Alterations to the side chain of the vitamin D molecule are a common strategy to hinder the metabolic activity of CYP24A1. nih.gov This can involve the introduction of different functional groups or changes to the carbon skeleton. For example, the development of a 25-N-cyclopropylamine derivative of a 2-methylene-19-nor analog was a direct attempt to create a CYP24A1 inhibitor. nih.gov The removal of the methyl group at C-20 in 2MD was found to selectively eliminate its bone calcium mobilization activity while retaining other beneficial effects, showcasing how subtle side-chain modifications can fine-tune the biological profile of an analog. nih.gov
| Modification Strategy | Example Analog(s) | Effect on Stability/Activity | Reference |
| A-Ring Modification (19-nor) | Paricalcitol, 2MD | Reduced calcemic effects while retaining or enhancing desired activities. mdpi.com | nih.govmdpi.com |
| A-Ring Modification (C-2 substitution) | 2-methylene-19-nor analogs (e.g., 2MD) | Significantly increases biological potency and can alter tissue selectivity. nih.govnih.gov | nih.govnih.govacs.orgnih.gov |
| Side-Chain Modification | 25-N-cyclopropylamine derivative of 2-methylene-19-nor-1,25(OH)2D3 | Creates potent and selective inhibitors of the catabolic enzyme CYP24A1. nih.gov | nih.gov |
| Side-Chain Modification (21-nor) | 21-nor analog of 2MD | Eliminates bone calcium mobilization activity, potentially increasing the safety margin. nih.gov | nih.gov |
Structure Activity Relationship Sar and Analog Design Principles
Influence of A-Ring Modifications (e.g., 2-nor, 1,3-seco) on VDR Binding and Biological Activity
The A-ring of vitamin D compounds is a critical determinant of their biological activity, and modifications in this region can significantly alter their interaction with the vitamin D receptor (VDR). The defining features of 2-Nor-1,3-seco-1,25-dihydroxyvitamin D3 are the absence of carbon 2 (2-nor) and the cleavage of the bond between carbons 1 and 3 (1,3-seco), resulting in an open A-ring structure.
While the synthesis of this compound has been reported, its biological evaluation has not been extensively detailed in the same study nih.gov. However, the biological activities of other seco-A-ring analogs of 1α,25-dihydroxy-19-norvitamin D3 have been investigated, providing valuable insights. The opening of the A-ring generally leads to a significant decrease in both in vitro and in vivo biological activities nih.gov. This reduction in potency is likely due to an entropic penalty paid for the immobilization of the now flexible, acyclic A-ring fragments within the VDR ligand-binding pocket nih.gov. Furthermore, the loss of specific hydrophobic interactions between the intact A-ring and the VDR could also contribute to the diminished activity nih.gov.
Despite this general trend, some seco-A-19-nor analogs of 1α,25-dihydroxyvitamin D3 have demonstrated a substantial ability to bind to the VDR nih.govnih.gov. This suggests that even with an open A-ring, other structural features can compensate and maintain a degree of affinity for the receptor. For instance, certain analogs with a seco-A-ring have shown selective intestinal calcium transport activity, indicating that the different biological actions of vitamin D can be modulated to varying extents by such modifications nih.govnih.gov.
| Compound | A-Ring Modification | VDR Binding Affinity | Biological Activity Profile |
|---|---|---|---|
| 1α,25-(OH)2D3 (Calcitriol) | Intact A-ring | High | Potent calcemic and anti-proliferative effects |
| Seco-A-19-nor analogs | Open A-ring (seco) and C19 removal (nor) | Substantial but reduced | Decreased overall activity, some with selective calcemic effects nih.govnih.gov |
| This compound | Open A-ring (seco) and C2 removal (nor) | Not extensively reported | Expected to have significantly altered activity, potentially with reduced calcemic effects |
Side-Chain and D-Ring Modifications in Vitamin D Analogs
Modifications to the side-chain and the C/D-ring system are pivotal strategies in the design of vitamin D analogs with tailored biological profiles. The side-chain, in particular, plays a crucial role in the interaction with the VDR and subsequent gene transcription.
Side-Chain Modifications: Alterations in the side-chain of vitamin D analogs can profoundly influence their metabolic stability and biological potency. Key modifications include changes in length, flexibility, and the introduction of various functional groups. For instance, rigidifying the side-chain can enhance VDR affinity nih.gov. The introduction of bulky groups, such as an adamantane ring, at various positions on the side-chain has been explored to develop VDR ligands with antagonistic or partial agonist properties nih.gov. Minor alterations in the side-chain can significantly decrease the biological potency of 25-hydroxyvitamin D3, underscoring the sensitivity of the VDR to the side-chain structure nih.gov.
D-Ring Modifications: The C/D-ring portion of the vitamin D molecule provides the structural scaffold for the side-chain. While less explored than A-ring or side-chain modifications, alterations to the D-ring can have significant effects on vitamin D activity researchgate.netmdpi.com. Introduction of substituents or structural transformation of the D-ring has been shown to impact the biological properties of the resulting analogs mdpi.com. For example, 16-ene analogs, which feature a double bond in the D-ring, have been extensively studied for their potential as anticancer agents with low calcemic effects researchgate.net. Interestingly, even extensive modifications, such as the complete removal of the C and D rings (des-C,D analogs), can result in molecules that retain significant biological activity, provided that the three-dimensional arrangement of the key hydroxyl groups (1α, 3, and 25) responsible for VDR binding is preserved nih.gov.
Dissociation of Desired Biological Activities from Calciotropic Effects in Analog Development
A primary goal in the development of vitamin D analogs is to separate the therapeutically desirable effects, such as anti-proliferative and pro-differentiating activities, from the often-limiting calcemic effects (hypercalcemia and hypercalciuria) associated with the natural hormone, 1α,25-dihydroxyvitamin D3 nih.govnih.govnih.gov. This dissociation is crucial for the development of safe and effective treatments for hyperproliferative disorders like cancer and psoriasis, as well as autoimmune diseases nih.gov.
The calcemic effects of vitamin D are primarily mediated through its actions on the intestine, bone, and kidneys to regulate calcium and phosphorus homeostasis nih.govmedscape.com. The anti-proliferative and immunomodulatory actions, on the other hand, are exerted on a wide variety of other target tissues and cells nih.gov. The development of analogs with selective biological profiles relies on the principle that structural modifications can differentially affect these two sets of activities.
For example, 19-nor-vitamin D analogs are generally known to be less calcemic nih.gov. The removal of the exocyclic methylene (B1212753) group at C19 on the A-ring results in analogs that often exhibit potent differentiation-inducing and growth-inhibiting effects on tumor cells without a corresponding increase in bone calciotropic activity nih.gov. Similarly, certain side-chain modifications have been shown to yield analogs with potent anti-proliferative activity and significantly reduced calcemic potential nih.gov. The mechanism behind this dissociation is not fully understood but is thought to involve altered interactions with the VDR, leading to differential recruitment of co-regulatory proteins and subsequent modulation of target gene expression in a tissue-specific manner nih.govmusculoskeletalkey.com.
| Modification Strategy | Impact on Desired Activities (e.g., Anti-proliferative) | Impact on Calciotropic Effects | Example Analog Class |
|---|---|---|---|
| A-Ring Modification (e.g., 19-nor) | Often maintained or enhanced | Generally reduced nih.gov | 19-nor-1,25(OH)2D3 analogs |
| Side-Chain Modification | Can be significantly enhanced | Can be significantly reduced nih.gov | Analogs with modified side-chain length and rigidity |
| C/D-Ring Modification (e.g., 16-ene) | Potentially enhanced anti-cancer properties | Often reduced researchgate.net | 16-ene-vitamin D analogs |
| A-Ring Seco Analogs | Generally reduced | Generally reduced, with some selectivity observed nih.govnih.gov | Seco-A-19-nor analogs |
Rational Design Paradigms for this compound Analogs for Enhanced Efficacy
The rational design of analogs based on the this compound scaffold aims to overcome the generally reduced biological activity associated with the open A-ring while retaining the potential for low calcemic effects. The design paradigms focus on strategic modifications to the side-chain and any remaining structural elements to optimize VDR interaction and achieve a desired biological response profile.
One key approach involves the introduction of functional groups that can enhance VDR binding affinity or improve the metabolic stability of the compound. For instance, 2α-functionalization of the A-ring in other vitamin D analogs has been shown to enhance VDR binding and prolong the half-life by conferring resistance to metabolism by the enzyme CYP24A1 jst.go.jp. Although the A-ring in this compound is open, the strategic placement of functional groups on the remaining acyclic fragments could mimic the beneficial interactions of a closed A-ring or introduce novel, favorable contacts with the VDR.
Furthermore, computational modeling and docking studies can be employed to predict how different side-chain modifications would interact with the VDR in the context of the 2-nor, 1,3-seco A-ring structure nih.gov. This allows for the in silico screening of potential analogs with improved binding characteristics. The design of hybrid analogs, combining the 2-nor, 1,3-seco A-ring with side-chains from other vitamin D analogs known for their potent anti-proliferative and low calcemic properties, represents a promising strategy.
The ultimate goal is to design analogs that can adopt a conformation within the VDR ligand-binding pocket that effectively stabilizes the receptor in its active form, leading to the desired transcriptional regulation, while the flexible, open A-ring contributes to reduced calcemic side effects. This requires a deep understanding of the three-dimensional structure of the VDR and its interaction with various ligands, guiding the synthesis of novel this compound derivatives with enhanced therapeutic potential.
Preclinical Efficacy Studies in Animal Models
Assessment of In Vivo Anti-Proliferative Effects
Detailed in vivo studies assessing the direct anti-proliferative effects of 2-Nor-1,3-seco-1,25-dihydroxyvitamin D3 in animal cancer models are not extensively available in the current scientific literature. However, the parent compound, 1,25-dihydroxyvitamin D3 (calcitriol), is well-documented to possess anti-proliferative properties in various preclinical settings. nih.govwikipedia.org For instance, studies have shown that calcitriol (B1668218) can inhibit the growth of prostate and breast cancer cells. nih.govwikipedia.org Furthermore, in a mouse model of colon carcinoma, aerosolized 1,25-dihydroxyvitamin D3 was found to significantly reduce metastatic growth in the lungs. researchgate.net These findings with the parent compound suggest a potential avenue of investigation for analogs like this compound, though specific in vivo data for the latter is required for confirmation.
Evaluation of In Vivo Immunomodulatory Activities
The immunomodulatory properties of vitamin D compounds are a significant area of research, particularly for analogs designed to have a more favorable therapeutic window than calcitriol. nih.gov The active form of vitamin D3 is known to be a potent regulator of the immune system, with the capacity to inhibit the development of autoimmune diseases in animal models. nih.gov
Preclinical evidence points to the immunoregulatory potential of this compound (BXL-01-0029), a vitamin D analog noted for being less hypercalcemic. nih.gov In the context of allograft rejection, which is driven by a T-helper 1 (Th1) cell-mediated response, the chemokine CXCL10 is crucial for attracting inflammatory cells to the graft. nih.gov Research on human cells has shown that BXL-01-0029 has the potential to be used in managing rejection by targeting this pathway. nih.gov These preclinical findings suggest that the immunomodulatory activities of this compound could be significant in vivo, particularly in the context of transplantation and autoimmune conditions. nih.gov
Table 1: In Vitro Immunomodulatory Effects of BXL-01-0029
| Cell Type | Stimulus | Effect of BXL-01-0029 | Potency Comparison | Reference |
|---|---|---|---|---|
| Human Cardiomyocytes (Hfcm) | IFNγ and TNFα | Inhibited CXCL10 secretion | More potent than Mycophenolic Acid (MPA) | nih.gov |
| Human CD4+ T cells | Proinflammatory stimuli | Reduced CXCL10 protein secretion and gene expression | - | nih.gov |
Studies on In Vivo Differentiation-Modulating Effects
Specific in vivo studies on the differentiation-modulating effects of this compound are not readily found in the reviewed literature. The parent compound, 1,25-dihydroxyvitamin D3, has demonstrated varied effects on cell differentiation in numerous animal and cell culture studies. For example, it has been shown to inhibit the differentiation of certain immune cells like TH17 cells, which is relevant in models of autoimmune encephalomyelitis. nih.gov Conversely, it has been found to promote the differentiation of other cell types, such as human preadipocytes and neural stem cells into neurons and oligodendrocytes. nih.gov These diverse effects of the parent compound highlight the cell-type specific nature of vitamin D signaling in differentiation. However, dedicated in vivo research is necessary to characterize the specific differentiation-modulating profile of this compound.
Research Methodologies and Analytical Approaches for 2 nor 1,3 Seco 1,25 Dihydroxyvitamin D3 Research
Radioligand Binding Assays for VDR Affinity
Radioligand binding assays are a fundamental technique to determine the binding affinity of a ligand, such as a vitamin D analog, for its receptor, in this case, the Vitamin D Receptor (VDR). This competitive assay typically involves incubating the VDR with a radiolabeled form of a known high-affinity ligand (e.g., [³H]-1,25-dihydroxyvitamin D3) and varying concentrations of the unlabeled test compound. By measuring the displacement of the radioligand, the inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) of the test compound can be calculated, providing a quantitative measure of its VDR affinity.
Following a comprehensive search of scientific literature, no specific data from radioligand binding assays for 2-Nor-1,3-seco-1,25-dihydroxyvitamin D3 could be located.
Cell-Based Transcriptional Reporter Assays (e.g., Luciferase)
Cell-based transcriptional reporter assays are crucial for assessing the functional activity of a vitamin D analog. In these assays, cells are transfected with a plasmid containing a reporter gene, such as luciferase, linked to a Vitamin D Response Element (VDRE). researchgate.netresearchgate.net When a VDR agonist binds to the receptor, the VDR/RXR heterodimer binds to the VDRE, driving the expression of the luciferase gene. researchgate.net The resulting light emission is measured and is proportional to the transcriptional activity induced by the compound, indicating its potency as an agonist or antagonist.
Specific studies employing luciferase or other reporter gene assays to evaluate the transcriptional activity of this compound have not been identified in the available literature.
In Vitro Assays for Cell Proliferation, Differentiation, and Apoptosis (e.g., CCK-8, Flow Cytometry)
To understand the cellular effects of vitamin D analogs, researchers utilize a variety of in vitro assays. Cell proliferation can be measured using assays like the Cell Counting Kit-8 (CCK-8), which is based on the cleavage of a tetrazolium salt by cellular dehydrogenases into a colored formazan (B1609692) product. Cell differentiation can be assessed by monitoring the expression of specific differentiation markers. Apoptosis, or programmed cell death, is often quantified using flow cytometry to detect markers like Annexin V or to analyze the cell cycle distribution.
Detailed research findings from cell proliferation, differentiation, or apoptosis assays specifically investigating the effects of this compound are not present in the reviewed scientific literature.
Molecular Docking and Computational Modeling of Ligand-VDR Interactions
Molecular docking and other computational modeling techniques are powerful tools for predicting and analyzing the interaction between a ligand and its receptor at a molecular level. These methods use computer algorithms to simulate the binding of the ligand into the VDR's ligand-binding pocket (LBP). This can provide insights into the binding conformation, predict binding affinity, and identify key amino acid residues involved in the interaction, helping to explain the biological activity of the compound.
There are no published studies available that specifically describe molecular docking or computational modeling of the interaction between this compound and the VDR.
Advanced Structural Biology Techniques (e.g., X-ray Crystallography, NMR, Cryo-EM, HDX-MS)
Advanced structural biology techniques provide high-resolution information about the three-dimensional structure of the VDR in complex with its ligands. X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron Microscopy (Cryo-EM) can resolve the atomic details of the ligand-receptor interaction. Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) can be used to study the conformational changes in the VDR upon ligand binding. These techniques are vital for understanding the structural basis of a ligand's activity.
Structural biology studies, including X-ray crystallography, NMR, Cryo-EM, or HDX-MS, of the VDR in complex with this compound have not been reported in the scientific literature.
Gene Expression Analysis (e.g., RT-qPCR)
Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive technique used to measure the expression levels of specific genes in response to treatment with a vitamin D analog. This method is commonly used to quantify the messenger RNA (mRNA) levels of well-known VDR target genes, such as CYP24A1 (the gene encoding the vitamin D-catabolizing enzyme) and TRPV6 (a calcium channel). An increase or decrease in the expression of these genes provides evidence of the compound's biological activity at the genomic level. researchgate.net
No data from RT-qPCR or other gene expression analyses are available in the literature to describe the effect of this compound on VDR target gene expression.
Protein Expression and Post-Translational Modification Analysis (e.g., Western Blot)
Western blot analysis is a widely used technique to detect and quantify the expression of specific proteins in cells or tissues following treatment with a compound. In vitamin D research, it can be used to measure changes in the protein levels of the VDR itself or of proteins encoded by VDR target genes. This method confirms that the changes in gene expression observed at the mRNA level translate into changes at the protein level, which is the ultimate functional level in the cell.
There are no published Western blot analyses or other studies on protein expression or post-translational modifications resulting from treatment with this compound.
Future Research Directions and Translational Preclinical Perspectives for 2 nor 1,3 Seco 1,25 Dihydroxyvitamin D3
Elucidation of Unexplored Signaling Pathways
The biological effects of vitamin D compounds are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates a multitude of genes. nih.govresearchgate.net The binding of 1,25-dihydroxyvitamin D3 to the VDR initiates a cascade of events, including the recruitment of co-regulatory proteins and interaction with vitamin D response elements (VDREs) on target genes. nih.govnih.gov This classical pathway influences a wide range of cellular processes, including cell proliferation, differentiation, and immune function. nih.gov
However, the structural modifications in 2-Nor-1,3-seco-1,25-dihydroxyvitamin D3 may lead to a distinct VDR binding affinity and conformation, potentially activating a unique set of downstream signaling pathways. Future research should meticulously dissect these interactions. A critical area of investigation is whether this analogue exhibits preferential activation of non-genomic signaling pathways, which are initiated at the cell membrane and involve rapid, non-transcriptional events.
Furthermore, the interaction with other signaling cascades, such as the JAK/STAT pathway, which is known to be modulated by 1,25-dihydroxyvitamin D3, warrants thorough investigation for this specific analogue. wustl.edu Understanding these nuances is paramount to identifying its specific cellular targets and potential therapeutic niches.
Development of Targeted Delivery Systems (Preclinical)
A significant hurdle in the therapeutic application of vitamin D compounds is their potential for systemic side effects, particularly hypercalcemia. nih.gov The development of targeted delivery systems for this compound at the preclinical stage is a crucial step toward mitigating these risks and enhancing therapeutic efficacy.
Future research should focus on encapsulating the compound in various nanocarriers, such as liposomes, polymeric nanoparticles, or micelles. These delivery systems can be engineered to have specific physicochemical properties that allow for preferential accumulation in target tissues, such as tumors or sites of inflammation.
Moreover, the surface of these nanocarriers can be functionalized with targeting ligands, such as antibodies or peptides, that recognize and bind to specific receptors overexpressed on diseased cells. This active targeting strategy could significantly improve the therapeutic index of this compound by concentrating its action at the desired site while minimizing exposure to healthy tissues. Preclinical evaluation of the pharmacokinetics, biodistribution, and therapeutic efficacy of these targeted formulations in relevant animal models will be essential.
Identification of Biomarkers for Preclinical Efficacy
To facilitate the preclinical development of this compound, the identification of reliable biomarkers of its activity is indispensable. These biomarkers will serve as surrogate endpoints to assess the compound's biological effects and therapeutic response in a quantifiable manner.
Future research should aim to identify a panel of molecular and cellular biomarkers that are specifically modulated by this analogue. This could include changes in the expression of VDR target genes, modulation of specific signaling proteins, or alterations in cellular processes such as proliferation, apoptosis, or differentiation in preclinical models. For instance, the ratio of 24,25-dihydroxyvitamin D3 to 25-hydroxyvitamin D3 is a known biomarker for vitamin D clearance and could be investigated in the context of this analogue's metabolism. nih.gov
Furthermore, exploring the impact of the compound on the secretome of target cells could reveal novel secreted biomarkers that can be non-invasively monitored in preclinical studies. Validating these biomarkers across different preclinical models will be crucial for their utility in predicting therapeutic response and guiding the design of future clinical trials.
Integration with Multi-Omics Technologies for Comprehensive Understanding
A holistic understanding of the mechanism of action of this compound can be achieved through the integration of multi-omics technologies. This approach allows for a comprehensive and unbiased analysis of the global changes occurring within a biological system in response to the compound.
Future preclinical studies should employ a combination of genomics, transcriptomics, proteomics, and metabolomics to create a detailed molecular signature of the compound's effects. Transcriptomic analysis, for example, can reveal the full spectrum of genes regulated by the analogue, while proteomics can identify changes in protein expression and post-translational modifications. nih.gov Metabolomics can provide insights into the metabolic pathways that are altered by the compound's activity.
By integrating these multi-omics datasets, researchers can construct detailed network models of the compound's mechanism of action, identify novel therapeutic targets, and discover potential biomarkers of response. This systems-level approach will be invaluable for a comprehensive preclinical evaluation.
Exploration of Synergy with Emerging Preclinical Therapies
The potential of this compound as a therapeutic agent may be significantly enhanced when used in combination with other emerging preclinical therapies. Investigating these synergistic interactions is a promising avenue for future research.
Preclinical studies should explore the combination of this vitamin D analogue with various therapeutic modalities, including immunotherapy, targeted therapies, and novel chemotherapeutic agents. The rationale for these combinations could be based on complementary mechanisms of action. For instance, the immunomodulatory properties of vitamin D compounds could potentiate the anti-tumor effects of immune checkpoint inhibitors. researchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
